molecular formula C15H16FN3O3S B2673552 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide CAS No. 1795416-73-7

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2673552
CAS No.: 1795416-73-7
M. Wt: 337.37
InChI Key: JDBZZYPRPVBBHQ-UHFFFAOYSA-N
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Description

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thiazolidinone ring and a fluorophenyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the thiazolidinone intermediate with a fluorophenyl derivative using a suitable coupling reagent.

    Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate to form the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

    Medicine: It could be investigated as a potential therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, including enzymes and receptors. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds are known for their antidiabetic activity.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups often exhibit enhanced biological activity and stability.

Uniqueness

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide is unique due to the combination of a thiazolidinone ring, a fluorophenyl group, and a piperidine ring in its structure. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c16-11-3-1-2-4-12(11)17-14(21)18-7-5-10(6-8-18)19-13(20)9-23-15(19)22/h1-4,10H,5-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBZZYPRPVBBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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